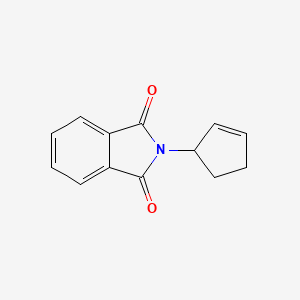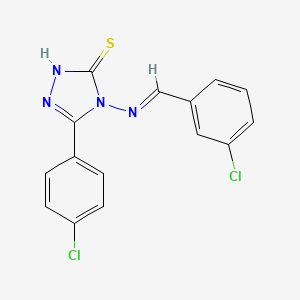
10-Undecenehydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Undecenehydroxamic acid is an organic compound with the molecular formula C11H21NO2. It is a hydroxamic acid derivative of undecenoic acid, characterized by the presence of a hydroxylamine group attached to the carbonyl carbon of the undecenoic acid. This compound is known for its ability to chelate metal ions, making it valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Undecenehydroxamic acid can be synthesized through the reaction of undecenoic acid with hydroxylamine. The process typically involves the following steps:
Esterification: Undecenoic acid is first converted to its ester form using methanol and an acid catalyst.
Hydroxylamination: The ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxamic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Undecenehydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to amides or amines.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amides or amines.
Substitution: Various substituted hydroxamic acids.
Wissenschaftliche Forschungsanwendungen
10-Undecenehydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Industry: The compound is used in the formulation of metal chelators and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of 10-Undecenehydroxamic acid primarily involves its ability to chelate metal ions. By binding to metal ions such as iron (Fe) and zinc (Zn), it can inhibit the activity of metalloproteases. This inhibition is crucial in various biological processes, including the regulation of cell growth and differentiation . The compound’s chelating properties also make it effective in preventing metal-catalyzed oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Deferoxamine: A well-known iron chelator used in medicine.
Marimastat: A hydroxamic acid-based metalloprotease inhibitor.
Vorinostat: A hydroxamic acid derivative used as a histone deacetylase inhibitor in cancer therapy.
Uniqueness: 10-Undecenehydroxamic acid stands out due to its unique structure, which combines the properties of a long-chain fatty acid with a hydroxamic acid group. This combination enhances its lipophilicity and allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
Eigenschaften
CAS-Nummer |
16791-35-8 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
N-hydroxyundec-10-enamide |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12-14/h2,14H,1,3-10H2,(H,12,13) |
InChI-Schlüssel |
ZUEKXFUSXSASAS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
![N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B15082318.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)

![3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15082334.png)

![N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)




![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)
